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molecular formula C16H22N2O3 B190145 1-Boc-4-(4-formylphenyl)piperazine CAS No. 197638-83-8

1-Boc-4-(4-formylphenyl)piperazine

Cat. No. B190145
M. Wt: 290.36 g/mol
InChI Key: KHORERZDMJTBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06869965B2

Procedure details

1-(t-Butoxycarbonyl)piperazine (1.86 g, 10 mmol), p-fluorobenzaldehyde 27 (1.24 g, 10 mmol), and K2CO3 (1.74 g, 11 mmol) in dry pyridine (10 mL) are stirred at reflux under a nitrogen atmosphere for 24 h. Most of the solvent is removed under vacuum and the residue is partitioned between EtOAc (150 mL) and water (100 mL). The aqueous layer is washed with EtOAc (2×50 mL) and the combined organic layers are sequentially washed with 3% aq. citric acid (2×100 mL), water (100 mL), brine (100 mL), and dried (MgSO4). The solvent is removed under vacuum and the residue washed with hexanes and dried under vacuum. The product-can be used as such, or further purified by silica gel column chromatography (dichloromethane-MeOH gradient).
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].F[C:15]1[CH:22]=[CH:21][C:18]([CH:19]=[O:20])=[CH:17][CH:16]=1.C([O-])([O-])=O.[K+].[K+]>N1C=CC=CC=1>[CH:19]([C:18]1[CH:21]=[CH:22][C:15]([N:11]2[CH2:12][CH2:13][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[O:7])[CH2:9][CH2:10]2)=[CH:16][CH:17]=1)=[O:20] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.86 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
1.24 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
1.74 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a nitrogen atmosphere for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Most of the solvent is removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between EtOAc (150 mL) and water (100 mL)
WASH
Type
WASH
Details
The aqueous layer is washed with EtOAc (2×50 mL)
WASH
Type
WASH
Details
the combined organic layers are sequentially washed with 3% aq. citric acid (2×100 mL), water (100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent is removed under vacuum
WASH
Type
WASH
Details
the residue washed with hexanes
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
further purified by silica gel column chromatography (dichloromethane-MeOH gradient)

Outcomes

Product
Name
Type
Smiles
C(=O)C1=CC=C(C=C1)N1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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